3-pyridin-2-ylpropanimidothioic acid
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Overview
Description
The compound with the identifier “3-pyridin-2-ylpropanimidothioic acid” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique chemical entity with specific properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-pyridin-2-ylpropanimidothioic acid involves several synthetic routes. One common method includes the use of cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavities, enhancing the solubility and stability of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-pyridin-2-ylpropanimidothioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-pyridin-2-ylpropanimidothioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 3-pyridin-2-ylpropanimidothioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-pyridin-2-ylpropanimidothioic acid can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
CID 1986: Acetazolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.
CID 8710: Tranexamic acid, an antifibrinolytic agent used to reduce bleeding.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chemical properties and biological activities. Its ability to form stable inclusion complexes with cyclodextrins, for example, enhances its solubility and stability, making it particularly useful in various applications .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
3-pyridin-2-ylpropanimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c9-8(11)5-4-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBYSYRKPJPTJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CCC(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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